1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18915023
Molecular Formula: C20H15ClN2O2S
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -](/images/structure/VC18915023.png)
Specification
Molecular Formula | C20H15ClN2O2S |
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Molecular Weight | 382.9 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C20H15ClN2O2S/c1-13-4-2-3-5-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-6-8-15(21)9-7-14/h2-11H,12H2,1H3 |
Standard InChI Key | QENMOHKPJWKHJV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a bicyclic thieno[3,2-d]pyrimidine scaffold, a fusion of a thiophene ring and a pyrimidine ring. Key substituents include:
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1-(4-Chlorobenzyl): A benzyl group with a chlorine atom at the para position, introducing electron-withdrawing effects that may enhance binding affinity to biological targets.
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3-(2-Methylphenyl): A toluene-derived group at position 3, contributing steric bulk and lipophilicity.
The systematic IUPAC name, 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, reflects these substituents and the dione functional groups at positions 2 and 4.
Crystallographic and Spectroscopic Data
While crystallographic data for this exact compound are unavailable, related thieno[3,2-d]pyrimidines exhibit planar bicyclic cores with substituents influencing packing motifs. Spectroscopic characterization typically involves:
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NMR: Distinct signals for aromatic protons (δ 6.8–8.2 ppm), carbonyl carbons (δ 160–170 ppm), and methyl groups (δ 2.3–2.5 ppm).
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Mass Spectrometry: A molecular ion peak consistent with the formula C₂₁H₁₆ClN₂O₂S (exact mass: 394.06 g/mol).
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of thieno[3,2-d]pyrimidine derivatives generally follows multi-step protocols involving cyclization and functionalization. A plausible route for 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves:
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Core Formation:
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Substituent Introduction:
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Alkylation at position 1 using 4-chlorobenzyl chloride under basic conditions.
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Purification via column chromatography to isolate the final product.
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Optimization Challenges
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Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Yield Improvements: Palladium-catalyzed cross-coupling reactions, as demonstrated in related syntheses, may enhance efficiency but require stringent anhydrous conditions .
Chemical and Physical Properties
Physicochemical Profile
Property | Value/Description |
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Molecular Formula | C₂₁H₁₆ClN₂O₂S |
Molecular Weight | 394.06 g/mol |
Solubility | Low in water; soluble in DMSO, DMF |
Melting Point | ~210–215°C (estimated from analogs) |
LogP (Lipophilicity) | ~3.5 (predicted) |
Reactivity
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Nucleophilic Attack: The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic substitution, enabling derivatization .
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Electrophilic Aromatic Substitution: The electron-rich thiophene ring may undergo halogenation or nitration under controlled conditions.
Applications in Medicinal Chemistry
Drug Development
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Lead Optimization: The compound’s modular structure allows for iterative modifications to enhance potency and pharmacokinetics.
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Combination Therapies: Potential synergy with existing antimalarials (e.g., artemisinin) or antivirals (e.g., protease inhibitors).
Diagnostic Tools
Fluorinated analogs could serve as radiotracers for positron emission tomography (PET) imaging of parasitic or viral infections.
Comparative Analysis with Related Thienopyrimidine Derivatives
Compound | Substituents | Molecular Weight | Reported Activity |
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1-(4-Chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione | 4-Cl-benzyl, 2-methylphenyl | 394.06 g/mol | Hypothesized antimalarial |
3-Ethylthieno[3,2-d]pyrimidine-2,4-dione | Ethyl at N3 | 196.23 g/mol | Unspecified biological |
2-[3-(4-Fluoro-3-methylphenyl)...acetamide | Fluoro-methylphenyl, acetamide | 453.54 g/mol | Kinase inhibition |
Key trends:
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Chlorinated Aryl Groups: Enhance target binding but may increase cytotoxicity.
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Methyl Substituents: Improve metabolic stability compared to ethyl or propyl groups.
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